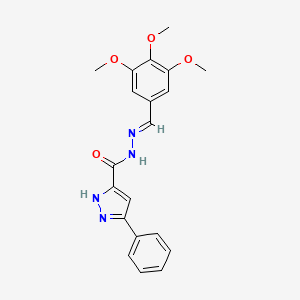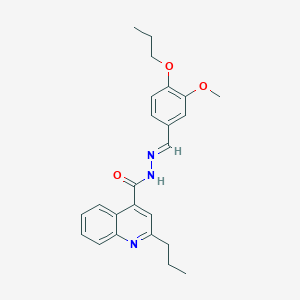![molecular formula C21H27N5O B5562892 8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)
8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including the compound , often involves complex synthetic routes that allow for the introduction of various functional groups, providing a backbone for further chemical modifications. A practical approach involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of these compounds in organic synthesis (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, characterized by their spirocyclic nature, consists of a bicyclic system with two nitrogen atoms incorporated within the framework. These structures are elucidated using advanced spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformation and stereochemistry. The study by Islam et al. on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition provides insights into the structural aspects of these compounds, including their conformational preferences (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in various chemical reactions that underscore their reactivity and functional versatility. These include cycloadditions, nucleophilic substitutions, and rearrangements, enabling the synthesis of a broad range of compounds with potential pharmaceutical applications. The work by Sharma et al. on the [4+2] cycloaddition reactions of diaza compounds with ketenes showcases the chemical reactivity of these frameworks, leading to novel pyrimidinone derivatives (Sharma & Mahajan, 1997).
Aplicaciones Científicas De Investigación
CCR8 Antagonists and Chemokine-mediated Diseases
The compound has been studied for its potential as a CCR8 antagonist, which can be useful in treating chemokine-mediated diseases. Research highlights its application in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores its therapeutic potential in immunological and inflammatory diseases (Norman, 2007).
Drug Discovery and Natural Product Inspired Scaffolds
In drug discovery, the compound's structure has inspired the design of novel spiro scaffolds, akin to bioactive natural products like histrionicotoxins. Its versatility as a building block for lead generation libraries in pharmaceutical research underscores its significance. The spiro scaffolds designed for ease of conversion into diverse therapeutic agents indicate its broad applicability in medicinal chemistry (Jenkins et al., 2009).
Spirocyclization Techniques
Research into spirocyclization techniques for synthesizing 3,9-diazaspiro[5.5]undecane derivatives showcases the compound's relevance in chemical synthesis. These techniques enable the efficient creation of complex structures, highlighting the compound's utility in advancing synthetic methodologies (Parameswarappa & Pigge, 2011).
Biological Activities and Therapeutic Potential
The compound is part of a class of 1,9-diazaspiro[5.5]undecanes, noted for their potential in treating a variety of conditions, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This highlights its wide-ranging therapeutic potential across different medical fields (Blanco‐Ania et al., 2017).
Synthesis and Antibacterial Agents
Furthermore, the compound's structural features have inspired the synthesis of fluoroquinolone antibacterials, demonstrating potent activity against Gram-positive and Gram-negative bacteria. This application is crucial in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Culbertson et al., 1990).
Propiedades
IUPAC Name |
8-(6-aminopyrimidin-4-yl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c22-18-13-19(24-16-23-18)25-11-4-9-21(14-25)10-7-20(27)26(15-21)12-8-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUJYYJOAHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C4=NC=NC(=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)